molecular formula C19H25BO3 B1340524 (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid CAS No. 1072951-63-3

(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid

Cat. No. B1340524
CAS RN: 1072951-63-3
M. Wt: 312.2 g/mol
InChI Key: IYHHUWVULUSILI-UHFFFAOYSA-N
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Description

“(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid” is a chemical compound with the empirical formula C19H25BO3 . It has a molecular weight of 312.21 . The compound is solid in form and has a melting point of 186-192 °C . It is used to study enhanced carbohydrate structural selectivity in ion mobility-mass spectrometry analyses by boronic acid derivatization .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)c1cccc(C(C)C)c1OCc2ccc(cc2)B(O)O . This indicates that the molecule consists of a boronic acid group attached to a phenyl ring, which is further connected to a diisopropylphenoxy group.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 471.4±55.0 °C at 760 mmHg, and a flash point of 238.9±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Multifunctional Applications : Boronic acids like (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid serve as synthetic intermediates and building blocks in various fields, including medicine, agriculture, and industrial chemistry. Their structure allows for multifunctional applications, particularly when combined with other functional groups like aminophosphonic acid (Zhang et al., 2017).

  • Structural Characteristics in Complex Formation : The reactivity and hydrogen-bonding characteristics of bulky boronic acids have been studied, highlighting their potential in forming complex structures with other organic compounds (Guo et al., 2019).

Applications in Nanotechnology and Sensing

  • Optical Modulation and Sensor Development : Phenyl boronic acids, including derivatives of this compound, have been applied in optical modulation and sensor development. Their interaction with carbon nanotubes demonstrates potential for saccharide recognition, crucial in biochemistry and medical diagnostics (Mu et al., 2012).

Chemical Properties and Reactions

  • Formation of Tetraarylpentaborates : Research on the formation of tetraarylpentaborates from arylboronic acids has been conducted, providing insights into their chemical properties and potential applications in various chemical reactions (Nishihara et al., 2002).

  • Protective Groups for Diols : Boronic esters, derived from boronic acids, have been utilized as protective groups for diols, demonstrating their application in organic synthesis and the development of pharmaceutical compounds (Shimada et al., 2018).

Fluorescence and Binding Affinity Studies

  • High Affinity for Diols in Aqueous Solutions : Some boronic acids, including those related to this compound, exhibit high affinity for diols in aqueous solutions, which is crucial for sensor development and biochemical applications (Cheng et al., 2010).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BO3/c1-13(2)17-6-5-7-18(14(3)4)19(17)23-12-15-8-10-16(11-9-15)20(21)22/h5-11,13-14,21-22H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHUWVULUSILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=C(C=CC=C2C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584770
Record name (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072951-63-3
Record name (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-63-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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